molecular formula C18H19N3O3S B14520726 N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine CAS No. 62904-11-4

N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine

Cat. No.: B14520726
CAS No.: 62904-11-4
M. Wt: 357.4 g/mol
InChI Key: HBTMHULWDGPSMG-UHFFFAOYSA-N
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Description

N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine is a chemical compound with the molecular formula C18H19N3O3S It is known for its unique structure, which includes a benzoyl group, a glycine moiety, and a phenylethyl group linked through a carbamothioyl bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 2-phenylethyl isothiocyanate to form the intermediate N-(4-aminobenzoyl)-2-phenylethylcarbamothioyl. This intermediate is then reacted with glycine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pH, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2-Phenylethyl)carbamothioyl]amino}benzoyl)glycine is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

62904-11-4

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[4-(2-phenylethylcarbamothioylamino)benzoyl]amino]acetic acid

InChI

InChI=1S/C18H19N3O3S/c22-16(23)12-20-17(24)14-6-8-15(9-7-14)21-18(25)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,24)(H,22,23)(H2,19,21,25)

InChI Key

HBTMHULWDGPSMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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